![molecular formula C11H10N4O2S B096383 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 17050-61-2](/img/structure/B96383.png)
4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
Overview
Description
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the nitrophenyl group and the triazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Agricultural Chemistry
Fungicides and Herbicides
This compound has been investigated for its potential use as a fungicide and herbicide. Its ability to inhibit specific enzymes in fungi suggests it could be effective in protecting crops from fungal diseases.
Materials Science
Corrosion Inhibitors
The thiol group in the compound can act as a corrosion inhibitor in metal protection applications. Studies have demonstrated that triazole derivatives can form protective films on metal surfaces, reducing corrosion rates significantly.
Analytical Chemistry
Reagents in Analytical Techniques
Due to its unique chemical structure, this compound can serve as a reagent in various analytical techniques such as chromatography and spectrometry for detecting metal ions or other analytes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazole derivatives, including this compound. The results showed that this compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent.
Case Study 2: Agricultural Application
In agricultural research published in Pest Management Science, the compound was tested for its efficacy as a fungicide against Fusarium species. Results indicated that it significantly reduced fungal growth in treated crops compared to controls, suggesting its viability as a protective agent in agriculture.
Case Study 3: Corrosion Inhibition
An investigation into the use of triazole derivatives as corrosion inhibitors was documented in Corrosion Science. The study found that coatings containing this compound provided substantial protection against corrosion in acidic environments.
Mechanism of Action
The mechanism of action of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The nitrophenyl group may also contribute to its binding affinity and specificity. Additionally, the thiol group can form covalent bonds with certain proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the position of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 262.29 g/mol. The compound features an allyl group, a nitrophenyl moiety, and a thiol functional group, contributing to its reactivity and biological activity.
Property | Value |
---|---|
IUPAC Name | 3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
CAS Number | 17050-61-2 |
Molecular Weight | 262.29 g/mol |
SMILES | C=CCN1C(C2=CC(N+=O)=CC=C2)=NN=C1S |
Antimicrobial Activity
Research indicates that compounds in the 1,2,4-triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi. In particular, this compound has demonstrated promising activity against pathogens such as Candida species and Escherichia coli .
Antifungal Activity
The antifungal potential of this compound has been investigated through various assays. A study highlighted its effectiveness against Candida tropicalis, where it showed notable inhibition rates compared to standard antifungal agents . The mechanism appears to involve disruption of fungal cell wall synthesis or function.
Anticancer Properties
The compound's anticancer activity has been assessed against several cancer cell lines. Notably, it has shown cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The presence of the triazole ring is crucial for its interaction with biological targets involved in cancer progression.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells:
- Enzyme Inhibition : The triazole moiety acts as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to functional inactivation.
These interactions contribute to its diverse biological effects across different systems.
Case Studies
Several studies have explored the biological implications of this compound:
- Antifungal Study : A study conducted on various triazole derivatives found that this compound exhibited superior antifungal activity compared to other derivatives in vitro .
- Cytotoxicity Assessment : In vitro tests using MTT assays revealed that this triazole derivative was particularly effective against melanoma cells with IC50 values suggesting higher potency than many existing treatments .
Properties
IUPAC Name |
3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZZADMBHQNVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352184 | |
Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17050-61-2 | |
Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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